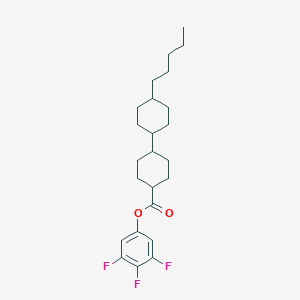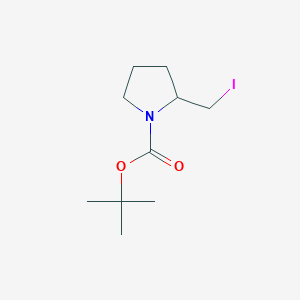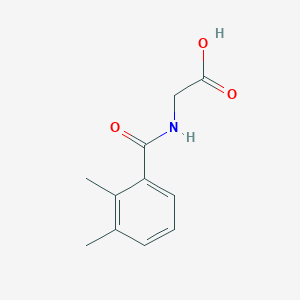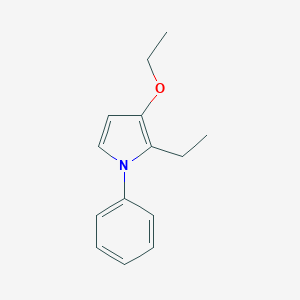
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrrole family, which is characterized by a five-membered ring containing four carbon atoms and one nitrogen atom. In
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole is not fully understood. However, studies have suggested that this compound may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to modulate the activity of certain enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole exhibits anti-inflammatory and analgesic effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis. Additionally, it has been found to have a low toxicity profile, making it a promising candidate for further development as a drug.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, its low toxicity profile makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may hinder further development as a drug.
Orientations Futures
There are several future directions for research on 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective compounds with anti-inflammatory and analgesic properties. Another direction is to explore its potential applications in other disease areas, such as cancer and neurodegenerative diseases. Additionally, studies could investigate its pharmacokinetic properties and optimize its drug-like properties for further development as a drug.
Méthodes De Synthèse
The synthesis of 1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole can be achieved through a variety of methods, including the reaction of ethyl acetoacetate with phenylhydrazine followed by alkylating the resulting pyrazoline with ethyl iodide. Another method involves the reaction of 1-phenyl-2-propyn-1-ol with ethyl acetoacetate in the presence of sodium ethoxide. Both methods yield the desired compound with moderate to high yields.
Applications De Recherche Scientifique
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole has been found to have potential applications in the fields of pharmacology and medicinal chemistry. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related diseases.
Propriétés
Numéro CAS |
190193-01-2 |
|---|---|
Nom du produit |
1-Phenyl-2-ethyl-3-ethoxy-1H-pyrrole |
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-ethoxy-2-ethyl-1-phenylpyrrole |
InChI |
InChI=1S/C14H17NO/c1-3-13-14(16-4-2)10-11-15(13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Clé InChI |
FSVHZDDQGRVBKS-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
SMILES canonique |
CCC1=C(C=CN1C2=CC=CC=C2)OCC |
Synonymes |
1H-Pyrrole,3-ethoxy-2-ethyl-1-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



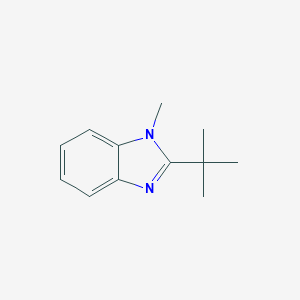
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)
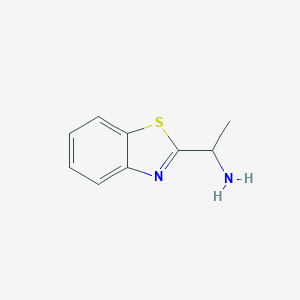

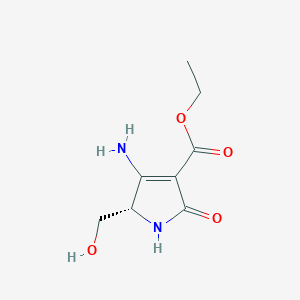
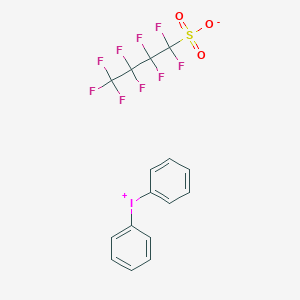

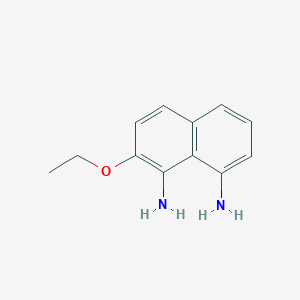
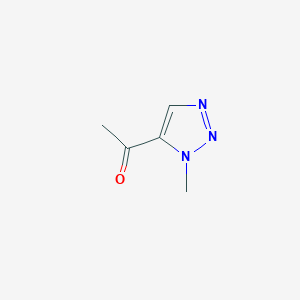
![3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B70707.png)
